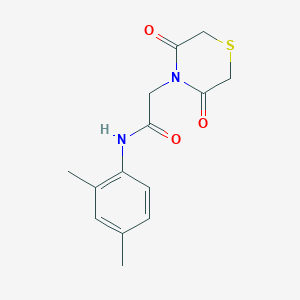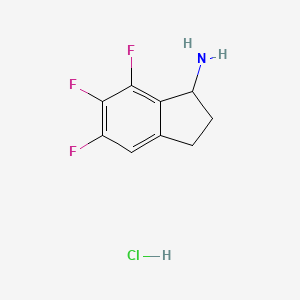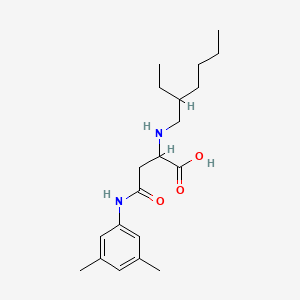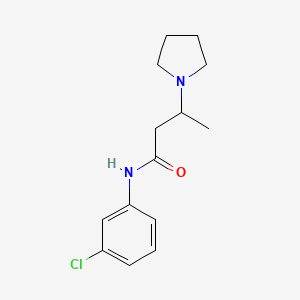
7-chloro-4-iodo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-iodo-1H-indole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known to possess a wide range of biological activities.
科学的研究の応用
7-chloro-4-iodo-1H-indole has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory activities. In a study conducted by Kuo et al., 7-chloro-4-iodo-1H-indole was found to exhibit potent antitumor activity against various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
作用機序
The mechanism of action of 7-chloro-4-iodo-1H-indole is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
7-chloro-4-iodo-1H-indole has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using 7-chloro-4-iodo-1H-indole in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it an attractive compound for drug development. Additionally, it has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, one of the limitations of using 7-chloro-4-iodo-1H-indole in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 7-chloro-4-iodo-1H-indole. One direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its biological effects and facilitate the development of more effective drugs.
Conclusion:
In conclusion, 7-chloro-4-iodo-1H-indole is a promising compound with potential therapeutic applications. Its potent biological activity, relatively simple chemical structure, and wide range of biological activities make it an attractive compound for drug development. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. With continued research, 7-chloro-4-iodo-1H-indole may prove to be a valuable tool in the development of new drugs for various diseases.
合成法
The synthesis of 7-chloro-4-iodo-1H-indole can be achieved through various methods. One of the commonly used methods is the reaction of 4-iodoaniline with 4-chlorobenzaldehyde in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 7-chloro-4-iodo-1H-indole with a yield of around 80%.
特性
IUPAC Name |
7-chloro-4-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPPYWAQCQFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-iodo-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2644092.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)
![4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2644106.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)
![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)